Thermal Decomposition Resistance: Phenylethynyl-Functional Materials vs. Dichlorodiphenylsilane-Derived Analogs
Materials constructed from phenylethynyl-functional dichlorosilanes exhibit thermal decomposition temperatures (T_d,5%) approaching 600 °C under nitrogen after curing at 370 °C [1]. In contrast, polybiphenyloxydiphenylsilanes synthesized from dichlorodiphenylsilane undergo uncontrolled crosslinking through silanol end-groups when heated to approximately 275 °C, with no defined high-temperature curing plateau [2]. The phenylethynyl group thus enables a >300 °C upward shift in the temperature window between processing and decomposition relative to non-alkynyl dichlorosilane-derived polymers.
| Evidence Dimension | 5% mass loss temperature (TGA, N₂ atmosphere) |
|---|---|
| Target Compound Data | ~600 °C (for bis-PE-POSS material synthesized from phenylethynyl-functional dichlorosilane) |
| Comparator Or Baseline | ~275 °C (onset of uncontrolled crosslinking for Ph₂SiCl₂-derived polybiphenyloxydiphenylsilane; no stable high-temperature plateau) |
| Quantified Difference | >325 °C higher thermal stability ceiling for phenylethynyl-containing system |
| Conditions | TGA under nitrogen; bis-PE-POSS cured at 370 °C before TGA ramp (target); parallel-plate rheometry and DSC for comparator polymer |
Why This Matters
For applications requiring continuous service above 300 °C (e.g., aerospace composite matrices), the phenylethynyl group's contribution to char yield and thermal stability is non-substitutable by simple phenyl or methyl substituents.
- [1] Moore LMJ, Zavala JJ, Lamb JT, Reams JT, Yandek GR, Guenthner AJ, Haddad TS, Ghiassi KB. Bis-phenylethynyl polyhedral oligomeric silsesquioxanes: new high-temperature, processable thermosetting materials. RSC Adv. 2018;8:27400-27405. doi:10.1039/C8RA05954C. View Source
- [2] Drake K, Mukherjee I, Mirza K, Ji H-F, Bradley J-C, Wei Y. Phenylethynyl and Phenol End-Capping Studies of Polybiphenyloxydiphenylsilanes for Cross-Linking and Enhanced Thermal Stability. Macromolecules. 2011;44(11):4107-4115. doi:10.1021/ma200099x. View Source
